- Base-Free Aerobic Oxidation of Alcohols over Copper-Based Complex under Ambient ConditionACS Sustainable Chemistry & Engineering, 2018, 6(2), 2362-2369,
Cas no 90-02-8 (2-Hydroxybenzaldehyde)

2-Hydroxybenzaldehyde structure
Produktname:2-Hydroxybenzaldehyde
2-Hydroxybenzaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Hydroxybenzaldehyde
- Salicylaldehyde
- 2-FORMYLPHENOL
- 2-hydroxy-benzaldehyde
- 2-hydroxyl-1-benzaldehyde
- 2-hydroxylphenylaldehyde
- FEMA 3004
- o-Formylphenol
- ortho-hydroxybenzaldehyde
- salicyaldehyde
- salicyladehyde
- Salicylal
- SALICYLALDEHYD
- SALICYLIALDENYDE
- Salicylic aldehyde
- 2-Hydroxybenzaldehyde (ACI)
- Salicylaldehyde (8CI)
- 2-Hydroxy-1-benzaldehyde
- NSC 112278
- NSC 49178
- NSC 83559
- NSC 83560
- NSC 83561
- NSC 83562
- NSC 97202
- o-Hydroxybenzaldehyde
- Dembrexine Hydrochloride Monohydrate Imp. D (EP): 2-Hydroxybenzaldehyde (Salicylaldehyde)
-
- MDL: MFCD00003317
- Inchi: 1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H
- InChI-Schlüssel: SMQUZDBALVYZAC-UHFFFAOYSA-N
- Lächelt: O=CC1C(O)=CC=CC=1
- BRN: 471388
Berechnete Eigenschaften
- Genaue Masse: 122.03700
- Monoisotopenmasse: 122.037
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 1
- Komplexität: 101
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: 5
- XLogP3: 1.8
- Oberflächenladung: 0
- Topologische Polaroberfläche: 37.3
Experimentelle Eigenschaften
- Farbe/Form: Farblose transparente bis gelblich ölige Flüssigkeit, mit brennendem Geruch und Mandelgeruch. [1]
- Dichte: 1.146 g/mL at 25 °C(lit.)
- Schmelzpunkt: 1-2 °C (lit.)
- Siedepunkt: 197 °C(lit.)
- Flammpunkt: Fahrenheit: 170.6° f
Celsius: 77° c - Brechungsindex: n20/D 1.573(lit.)
n20/D 1.573 - PH: 6-8 (H2O, 20℃)Not applicable
- Löslichkeit: 4.9g/l
- Wasserteilungskoeffizient: Leicht löslich
- Stabilität/Haltbarkeit: Stable. Combustible. Incompatible with strong bases, strong reducing agents, strong acids, strong oxidizing agents.
- PSA: 37.30000
- LogP: 1.20470
- Merck: 8326
- Löslichkeit: Verwendet als analytisches Reagenz, Parfüm, Benzinadditiv und organische Synthese. [12]
- Dampfdruck: 1 mmHg ( 33 °C)
- FEMA: 3004
- Sensibilität: Air & Light Sensitive
- pka: 8.37(at 25℃)
2-Hydroxybenzaldehyde Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Danger
- Gefahrenhinweis: H302,H311,H315,H319
- Warnhinweis: P280,P305+P351+P338,P312
- Transportnummer gefährlicher Stoffe:3082
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-36/38-51/53-68
- Sicherheitshinweise: S26-S36/37-S36/37/39
- FLUKA MARKE F CODES:8-10-23
- RTECS:VN5250000
-
Identifizierung gefährlicher Stoffe:
- Toxizität:MLD in rats (mg/kg): 900-1000 s.c. (Binet)
- Gefahrenklasse:6.1(b)
- Verpackungsgruppe:II
- PackingGroup:II
- TSCA:Yes
- Sicherheitsbegriff:6.1(b)
- Risikophrasen:R21/22; R36/38
- Lagerzustand:−20°C
2-Hydroxybenzaldehyde Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | S088145-500g |
Salicylaldehyde |
90-02-8 | 500g |
$ 150.00 | 2023-09-06 | ||
Enamine | EN300-18033-5.0g |
2-hydroxybenzaldehyde |
90-02-8 | 95% | 5g |
$29.0 | 2023-05-02 | |
abcr | AB118628-100 g |
Salicylaldehyde, 99%; . |
90-02-8 | 99% | 100 g |
€25.00 | 2023-07-20 | |
Life Chemicals | F2190-0607-2.5g |
2-hydroxybenzaldehyde |
90-02-8 | 95%+ | 2.5g |
$40.0 | 2023-11-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S817504-5L |
Salicylaldehyde |
90-02-8 | AR,98% | 5L |
928.00 | 2021-05-17 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0275-25G |
Salicylaldehyde |
90-02-8 | >98.0%(GC)(T) | 25g |
¥155.00 | 2023-09-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0275-500G |
Salicylaldehyde |
90-02-8 | >98.0%(GC)(T) | 500g |
¥720.00 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007045-500ml |
2-Hydroxybenzaldehyde |
90-02-8 | 98% | 500ml |
¥156 | 2022-08-31 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S103745-100ml |
2-Hydroxybenzaldehyde |
90-02-8 | , ≥ 99.0% (GC) | 100ml |
¥83.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S103746-1ml |
2-Hydroxybenzaldehyde |
90-02-8 | 1ml |
¥135.90 | 2023-09-01 |
2-Hydroxybenzaldehyde Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Manganese oxide (Mn3O4) , Poly(vinyl alcohol) , 4-[(9-Acridinylimino)methyl]-2-methoxyphenol (Cu complex) Solvents: Water ; 4 h, 80 °C
Referenz
- High catalytic performance of the first electrospun nano-biohybrid, Mn3O4/copper complex/polyvinyl alcohol, from Amaranthus spinosus plant for biomimetic oxidation reactionsApplied Organometallic Chemistry, 2020, 34(4),,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Tempo , Palladium , Copper Solvents: Toluene ; overnight, 1 atm, 110 °C
Referenz
- Bimetallic Cu-Pd Nanoparticles Supported on Bio-silica as an Efficient Catalyst for Selective Aerobic Oxidation of Benzylic AlcoholsSynthesis, 2017, 49(6), 1387-1393,
Synthetic Routes 4
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ; 30 min, 1 atm, 303 K; 6 h, 1 atm, 303 K
Referenz
- Visible light induced Efficient Selective Oxidation of Non-Activated Alcohols over {001} Faceted TiO2 with Molecular OxygenChemistry - An Asian Journal, 2016, 11(21), 3084-3089,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: Tempo , Copper(4+), bis(acetonitrile)tetraaqua[μ-[5-phenyl-2,8-di(2-pyridinyl-κN)anthyri… Solvents: Toluene ; 12 h, 100 °C
Referenz
- Dicopper Complexes with Anthyridine-Based Ligands: Coordination and Catalytic ActivityOrganometallics, 2016, 35(2), 151-158,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sodium dodecyl sulfate , Hydrogen peroxide Catalysts: Ammonium iodide Solvents: Water ; rt; 20 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referenz
- Mild, efficient, and greener dethioacetalization protocol using 30% hydrogen peroxide in catalytic combination with ammonium iodideSynthetic Communications, 2011, 41(16), 2374-2384,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
Referenz
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
International Journal of Biological Macromolecules,
2021,
193,
319-327
,
Synthetic Routes 9
Reaktionsbedingungen
Referenz
- Reactions of 1-(2-alkoxyphenyl)alkaniminyl radicalsJournal of the Chemical Society, 2001, (20), 2704-2710,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium ; 5 min, -78 °C
1.2 18 h, 0 °C
1.2 18 h, 0 °C
Referenz
- Total Synthesis of Palodesangren B Trimethyl Ether and D Dimethyl Ether via a Late-Stage Formation of 2H-Pyran-2-one of the Tetrahydrobenzo[c]pyranochromenone CoreJournal of Organic Chemistry, 2019, 84(21), 13410-13429,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Toluene ; 15 h, 80 °C
1.2 Reagents: Ethyl acetate , Ammonium chloride Solvents: Water
1.2 Reagents: Ethyl acetate , Ammonium chloride Solvents: Water
Referenz
- Cesium carbonate mediated aryl triflate esters' deprotectionTetrahedron Letters, 2013, 54(51), 7078-7079,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Catalysts: β-Cyclodextrin Solvents: Water ; 1 min, rt; 8 min, 60 °C
Referenz
- β-Cyclodextrin in water: highly facile biomimetic one pot deprotection of phenolic THP/MOM/Ac/Ts ethers and concomitant regioselective cyclization of chalcone epoxides and 2'-aminochalconesRSC Advances, 2015, 5(103), 85128-85138,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ruthenium, chloronitrosyl[[2,2′-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[(nitril… Solvents: Ethyl acetate ; 11 h, rt
Referenz
- (NO)Ru(salen)-catalyzed aerobic oxidation of o-hydroxybenzyl alcohol derivativesSynlett, 2003, (12), 1868-1870,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine , Water Catalysts: Nickel sulfate (NiSO4) (reaction products with bipyridine modified PSP cysteine mutants) Solvents: Dimethylformamide ; 12 h, pH 8.8, rt
Referenz
- Biocatalytic Cross-Coupling of Aryl Halides with a Genetically Engineered Photosensitizer Artificial DehalogenaseJournal of the American Chemical Society, 2021, 143(2), 617-622,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 1H-Imidazolium, 3-butyl-1-methyl-, tetracosa-μ-oxoundecaoxo[μ12-[phosphato(3-)-κ… Solvents: Acetonitrile , Water ; 2.5 h, reflux
Referenz
- Selective oxidation of alcohols to aldehydes using inorganic-organic hybrid catalyst based on zinc substituted polyoxometalate and ionic liquidJournal of Coordination Chemistry, 2012, 65(6), 1071-1081,
Synthetic Routes 16
Synthetic Routes 17
Reaktionsbedingungen
1.1 Catalysts: Ytterbium chloride ; 1 min, 70 °C; 1 min, 70 °C → 120 °C
Referenz
- A Green, Solvent-Free, Microwave-Assisted, High-Yielding YbCl3 Catalyzed Deprotection of THP/MOM/Ac/Ts Ethers of Chalcone Epoxide and 2'-Aminochalcone and Their Sequel CyclizationJournal of Heterocyclic Chemistry, 2016, 53(6), 2111-2122,
Synthetic Routes 18
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water
Referenz
- Mild base mediated desilylation of various phenolic silyl ethersTetrahedron Letters, 1997, 38(2), 187-190,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Iron oxide (Fe3O4) , Ruthenium (complex with salen-modified polymer) , 2-Propenoic acid, 2-methyl-, methyl ester, polymer with diethenylbenzene and 2-o… (salen-modified, metal complex) Solvents: Methanol ; 60 °C; 60 °C; 2.5 h, 60 °C
Referenz
- Synthesis and catalytic study of magnetic separable catalyst: M(Salen)-functionalized Fe3O4 polymer composite materials (M = Ru(III), Cu(II), Fe(III))Advanced Materials Research (Zuerich, 2011, 197, 197-198,
Synthetic Routes 21
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Thallium nitrate Solvents: Methanol , Water ; > 1 min, rt
Referenz
- Activation of iron(III) and bismuth(III) nitrates by tungstophosphoric acid. Solvent-free oxidative deprotection of oximes to carbonyl compoundsSynthetic Communications, 2004, 34(19), 3587-3593,
Synthetic Routes 22
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Alumina , Ruthenium hydroxide Solvents: Acetonitrile , Toluene ; 30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C
Referenz
- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 CatalystOrganic Process Research & Development, 2014, 18(11), 1503-1508,
2-Hydroxybenzaldehyde Raw materials
- 2-Formylphenyl Acetate
- Salicylaldoxime
- 2-Bromobenzaldehyde
- Methanesulfonic acid, trifluoro-, 2-formylphenyl ester
- Lignin
- 2-(Methoxymethoxy)-benzaldehyde
- Methyl salicylate
- Salicyl alcohol
- Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- BENZALDEHYDE, 2-(1-METHYLETHOXY)-, O-METHYLOXIME
- Phenol, 2-(1,3-dithian-2-yl)-
2-Hydroxybenzaldehyde Preparation Products
- 2-Hydroxybenzonitrile (611-20-1)
- Anisole (100-66-3)
- 4-Ethylguaiacol (2785-89-9)
- 2-Hydroxybenzaldehyde (90-02-8)
- Vanillin (121-33-5)
- Coumaran (496-16-2)
- 4,5-Dimethylbenzene-1,3-diol (527-55-9)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 3-Methylcatechol (488-17-5)
- 2,4,5-trimethylphenol (496-78-6)
- Syringaldehyde (134-96-3)
- 2H-1,3-Benzoxazine, 2,2-dimethyl- (74405-18-8)
- 2-Isopropoxy-benzonitrile (90921-35-0)
- Phenol, 3-ethoxy-5-methyl- (24741-99-9)
- 4-Methylcatechol (452-86-8)
- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)
- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)
- 2,3-Dihydroxybenzaldehyde (24677-78-9)
- 2,3,5-Trimethyphenol (697-82-5)
- 4-Ethylresorcinol (2896-60-8)
- Methyl Paraben (99-76-3)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- 3-Ethylphenol (620-17-7)
- 2,4,6-Trimethylphenol (527-60-6)
- Benzaldehyde (100-52-7)
2-Hydroxybenzaldehyde Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:90-02-8)2-Hydroxybenzaldehyde
Bestellnummer:A1237923
Bestandsstatus:in Stock
Menge:500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 18:42
Preis ($):212
2-Hydroxybenzaldehyde Verwandte Literatur
-
1. Back matter
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
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